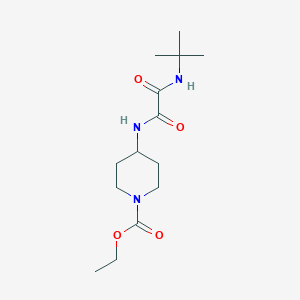

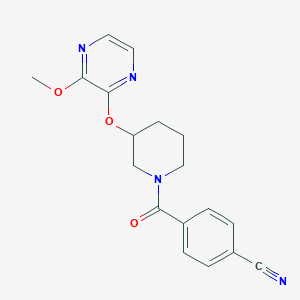

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The tert-butylamino group suggests the presence of a tertiary amine, which could have various implications for the compound’s reactivity and potential uses .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of the tert-butylamino and ethyl groups would also impact the overall structure and properties of the molecule .Chemical Reactions Analysis

Piperidine derivatives can participate in a wide range of reactions. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the piperidine ring could impact its boiling point and solubility .Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate, a compound with potential applications in synthetic organic chemistry, has been involved in various studies focusing on synthesis techniques and their applications. For instance, the compound has been used in the phosphine-catalyzed [4 + 2] annulation process, demonstrating its utility in creating highly functionalized tetrahydropyridines. This method underscores the compound's role in synthesizing complex molecular architectures with complete regioselectivity and excellent yields, highlighting its importance in the development of pharmaceuticals and other organic compounds (Zhu, Lan, & Kwon, 2003).

Building Blocks for Biological Active Alkaloids

Research has showcased the compound's versatility as a chiral building block. It has been pivotal in the stereoselective synthesis of sedridines, ethylnorlobelols, and coniine, showcasing its broad applicability in producing biologically active alkaloids. This demonstrates the compound's critical role in medicinal chemistry, particularly in synthesizing compounds with potential therapeutic benefits (Passarella et al., 2005).

Application in Enantioselective Synthesis

Further studies have utilized this compound in the enantioselective synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing its utility in generating enantiopure compounds. Such applications are crucial for developing pharmaceuticals with specific biological activities, highlighting the compound's significance in advanced synthetic methodologies (Marin et al., 2004).

Acetyl-CoA Carboxylase Inhibitors

In the realm of medicinal chemistry, the compound has been a key intermediate in synthesizing spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors. This research signifies its potential in developing treatments for metabolic disorders, showcasing its vital role in pharmaceutical research (Huard et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[[2-(tert-butylamino)-2-oxoacetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4/c1-5-21-13(20)17-8-6-10(7-9-17)15-11(18)12(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNOKLCYWDLYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)

![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)

![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)